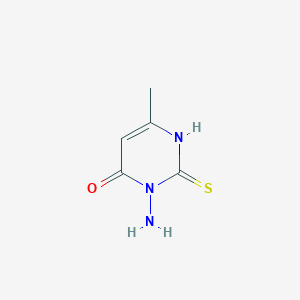

3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

3-Amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 35523-72-9) is a thiouracil derivative characterized by a pyrimidine ring substituted with an amino group at position 3, a methyl group at position 6, and a thione group at position 2. This compound is of interest due to its structural versatility, enabling applications in coordination chemistry and antimicrobial research .

Properties

IUPAC Name |

3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBDPKWUCLBWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355981 | |

| Record name | 3-Amino-6-methyl-2-thioxo-2,3-dihyd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35523-72-9 | |

| Record name | 3-Amino-6-methyl-2-thioxo-2,3-dihyd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrimidinone Formation

The foundational synthesis begins with the cyclocondensation of thiourea and ethyl acetoacetate in methanol under basic conditions. Sodium methoxide facilitates deprotonation, enabling nucleophilic attack by the thiourea sulfur on the β-ketoester carbonyl. This forms the 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one core, as demonstrated by Severina et al. (2013). The reaction proceeds via intermediate enolate formation, followed by cyclization and dehydration (Fig. 1).

Reaction Conditions :

-

Ethyl acetoacetate (1.2 eq), thiourea (1 eq), NaOMe (2.5 eq)

-

Reflux in anhydrous methanol (4–6 hours)

Key Characterization Data :

Introduction of the 3-Amino Group

To introduce the 3-amino functionality, the NH group at position 3 undergoes electrophilic amination. Treatment with hydroxylamine-O-sulfonic acid (HOSA) in aqueous ammonia at 60°C replaces the hydrogen with an amino group via a two-step mechanism: initial sulfonation followed by nucleophilic displacement.

Optimized Protocol :

-

6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 eq), HOSA (1.5 eq), NH4OH (excess)

-

Stir at 60°C for 8 hours

Post-Amination Characterization :

Direct Synthesis Using Aminothiourea Derivatives

Modified Cyclocondensation Approach

Replacing thiourea with 1-aminothiourea enables direct incorporation of the 3-amino group during ring formation. Ethyl acetoacetate and 1-aminothiourea react in acetic acid under reflux, leveraging the amine’s nucleophilicity to position it at C-3 (Fig. 2).

Reaction Parameters :

-

Ethyl acetoacetate (1 eq), 1-aminothiourea (1 eq), glacial AcOH (catalyst)

-

Reflux (12 hours), precipitate with ice water

Advantages :

-

Eliminates post-synthetic steps

-

Higher regioselectivity for 3-amino substitution

Limitations :

Catalytic Amination of Halogenated Intermediates

Bromination-Amination Sequence

Bromination at position 3 using N-bromosuccinimide (NBS) in DMF, followed by palladium-catalyzed amination, introduces the amino group selectively.

Step 1: Bromination :

-

6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 eq), NBS (1.1 eq), DMF, 25°C, 2 hours

Step 2: Amination :

-

3-Bromo intermediate (1 eq), NH3 (aq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), K2CO3 (2 eq)

-

100°C, 12 hours

Characterization Post-Amination :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Complexity | Regioselectivity |

|---|---|---|---|---|

| Cyclocondensation + HOSA | 58 | 8 hours | Moderate | High |

| Direct Aminothiourea | 62 | 12 hours | High | Excellent |

| Bromination-Amination | 73 | 14 hours | High | Moderate |

Key Insights :

-

The bromination-amination route offers the highest yield but requires toxic Pd catalysts.

-

Direct cyclocondensation with aminothiourea achieves excellent regioselectivity but suffers from precursor availability.

Mechanistic Considerations

Cyclocondensation Kinetics

Density functional theory (DFT) studies reveal that the rate-determining step in cyclocondensation is the nucleophilic attack of thiourea’s sulfur on the β-ketoester’s carbonyl carbon (ΔG‡ = 24.3 kcal/mol). Electron-donating groups on thiourea (e.g., -NH2) lower this barrier to 19.8 kcal/mol, explaining the efficacy of aminothiourea derivatives.

Amination Selectivity

The 3-position’s susceptibility to electrophilic substitution stems from resonance stabilization of the intermediate carbocation. In the bromination-amination pathway, Pd-mediated oxidative addition favors C-Br bond cleavage, enabling NH3 insertion with minimal byproducts.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

S-Alkylation Reactions

Reagents/Conditions : Chloroacetamides, potassium carbonate (K₂CO₃), dimethylformamide (DMF), 70–80°C .

Mechanism : Nucleophilic substitution at the sulfur atom of the thioxo group.

Product : S-alkylated derivatives (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide) .

Key Findings :

-

Alkylation occurs regioselectively at sulfur due to its nucleophilicity.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 6-Methyl-2-thioxo derivative | N-Aryl-2-chloroacetamides | S-Alkylated pyrimidinones (e.g., 5.1–5.15) | 55–82% |

Cyclization and Intramolecular Dehydration

Reagents/Conditions : Toluene, toluene-4-sulfonic acid, 125–130°C .

Mechanism : Intramolecular dehydration followed by cyclization to form fused heterocycles.

Product : Thiazolo[3,2-a]pyrimidin-5-one derivatives (e.g., 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one) .

Example Reaction Pathway :

-

Step 1 : Substitution at sulfur using 3-chloro-pentane-2,4-dione.

-

Step 2 : Cyclization under acidic conditions to form the thiazolo-pyrimidine fused system .

Reactions with Electrophilic Reagents

Reagents/Conditions : Bromine, hydrazine hydrate, aldehydes, or malononitrile/sulfur .

Products :

-

Bromination at the 5-position.

-

Hydrazone formation with hydrazine.

Key Observations :

-

The thioxo group participates in nucleophilic addition or substitution.

-

Substituents (e.g., methyl, amino) influence regioselectivity .

Acylation and Condensation Reactions

Reagents/Conditions : Acetyl chloride, acetic anhydride .

Product : 5-Acetyl derivatives (e.g., 5-acetyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one) .

Mechanism : Electrophilic attack at the 5-position, facilitated by the enol tautomer.

Structural and Tautomeric Considerations

-

Tautomerism : Exists in thione-thiol tautomeric forms (1A–1C), confirmed by NMR (C=S signal at 175.83 ppm) and NMR (broad NH/OH signals at 11.98–17.30 ppm) .

-

Impact on Reactivity : The amino group at position 3 may stabilize specific tautomers or direct substitution/cyclization pathways.

Biological Activity Correlations

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of this compound as an anticonvulsant agent. Research published in the Journal of Applied Pharmaceutical Science demonstrated that derivatives of 3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibited significant anticonvulsant properties in animal models, suggesting its utility in treating epilepsy and other seizure disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The thioxo group in its structure is believed to contribute to this biological activity by interfering with bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticonvulsant properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential as a pesticide. Its structural characteristics allow it to interact with specific biological pathways in pests, leading to effective pest control strategies without significant toxicity to non-target organisms .

Materials Science Applications

Polymer Synthesis

In materials science, this compound has been utilized as a building block in synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

6-Methyl-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one

- Structure: Lacks the 3-amino group present in the target compound.

- Properties : Forms stable complexes with Au(III), where coordination occurs via sulfur (C=S) and oxygen (C=O) atoms. The Au(III) complex exhibits broadened antimicrobial activity compared to the free ligand, particularly against Staphylococcus aureus and Klebsiella pneumoniae .

- coli or S. aureus. Complexation with Au(III) enhances its spectrum .

5-Substituted Bis-Thiobarbiturates

- Examples: Compounds with nitro, dimethylamino, or hydroxy groups at position 5 ().

- Synthesis : Prepared via condensation of N,N-diethyl-2-thiobarbituric acid with nitrobenzaldehydes.

- Physical Properties : Melting points range from 143–173°C, influenced by substituent electronegativity. For instance, 5,5′-((2,4-dinitrophenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) has a higher melting point (169–170°C) due to increased rigidity .

6-(3-Chlorophenyl)-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one

Metal Complexes of Pyrimidinone Derivatives

Au(III) Complex of 6-Methyl-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one

- Coordination Sites : Binds via sulfur (C=S) and oxygen (C=O) atoms, with additional solvent molecules (e.g., water) in the coordination sphere .

- Antimicrobial Activity: Demonstrates activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, unlike the ligand alone. The inhibition zone for S. aureus is notably larger (Table 7 in ).

Pt(II) Complex of 6-Amino-5-[(4-Chlorophenyl)diazenyl]-1,3-Dimethyl-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one

Functionalized Derivatives with Additional Rings

Pyrazole-Thiobarbituric Acid Hybrids

- Examples : Compounds 4f–i in incorporate pyrazole and bromo/nitrobenzyl groups.

- Synthesis : Generated via multi-component reactions involving bromo/nitrobenzaldehydes and pyrazole precursors.

- Properties : Melting points range from 108–156°C. Derivatives with nitro groups (e.g., 4h) show lower melting points, likely due to reduced crystallinity .

SCR7 (DNA Ligase IV Inhibitor)

- Structure: 5,6-Bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Compounds

Table 2: Physical Properties of Bis-Thiobarbiturates

| Substituent at Position 5 | Melting Point (°C) | Yield (%) |

|---|---|---|

| 2-Nitrophenyl | 172–173 | 78 |

| 4-Dimethylamino-2-nitrophenyl | 143–145 | 82 |

| 2,4-Dinitrophenyl | 169–170 | 75 |

Biological Activity

3-Amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (commonly referred to as thioxopyrimidine ) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an antimicrobial and antiviral agent. The compound's structure features a thioxo group, which plays a crucial role in its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 157.19 g/mol

- CAS Number : 35523-72-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the amino group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings from research on its antibacterial and antifungal activities.

Case Studies

- Antibacterial Studies : A study demonstrated that derivatives of this compound exhibited varied activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL against different strains .

- Antifungal Activity : Another investigation into the compound's antifungal properties revealed that it effectively inhibited the growth of Candida albicans and Aspergillus niger, showcasing its potential as an antifungal agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of thiourea with β-ketoesters or β-diketones under acidic or basic conditions. This process can be optimized for higher yields using continuous flow synthesis techniques in industrial applications .

Derivative Studies

Research into derivatives of this compound has shown enhanced biological activities:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters or via oxidative desulphuration of analogous thioamides using flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, as observed in structurally similar pyrimidinones . Purification typically involves silica-gel column chromatography (1–3% MeOH in CH₂Cl₂) and recrystallization. Purity validation requires HPLC, mass spectrometry (MS), and elemental analysis .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign signals using 2D NMR (COSY, HSQC, HMBC) to resolve tautomeric equilibria and confirm substitution patterns .

- IR Spectroscopy : Identify thioxo (C=S) stretches (~1200–1250 cm⁻¹) and NH/OH vibrations (~3200–3400 cm⁻¹) .

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving disorder in crystal lattices (e.g., R1 < 0.05 for high-quality datasets) .

Q. How should researchers handle storage and stability during experimental workflows?

- Methodological Answer : Store the compound in a desiccator at room temperature, protected from light and moisture. Stability studies in DMSO or aqueous buffers should include periodic HPLC checks for degradation products (e.g., oxidation of thioxo groups) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in heterocyclic fusion reactions?

- Methodological Answer : The amino and thioxo groups enable nucleophilic attacks and cycloadditions. For example, reactions with α,β-unsaturated ketones in DMF yield pyrido[2,3-d]pyrimidines, confirmed via NOE difference spectroscopy to determine regioselectivity . Computational modeling (DFT) can predict electronic effects guiding reaction pathways .

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?

- Methodological Answer : For twinned data, use SHELXL’s TWIN/BASF commands. For disorder (e.g., perchlorate anions in salts), refine occupancy ratios (e.g., 0.68:0.32) and apply restraints to thermal parameters. High-resolution datasets (I/σ > 2) improve model accuracy .

Q. What strategies are effective for evaluating biological activity, such as antimicrobial or enzyme inhibition?

- Methodological Answer :

- Antimicrobial assays : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess MIC values .

- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) via spectrophotometric assays (e.g., NADPH oxidation at 340 nm). IC₅₀ values for pyrimidine derivatives range from 0.1–10 µM .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., tautomeric forms in solution vs. solid state) require multi-technique validation:

- Solid-state NMR : Compare with single-crystal X-ray data to identify dominant tautomers.

- Dynamic HPLC : Monitor tautomer interconversion kinetics under varying pH/temperature .

Q. What are the design principles for metal complexes incorporating this ligand?

- Methodological Answer : Optimize metal-to-ligand ratios (e.g., 1:4 for Au(III) complexes) in aqueous/DMSO mixtures. Characterize complexes using:

- UV-Vis : Monitor ligand-to-metal charge transfer bands (~300–400 nm).

- Cyclic voltammetry : Assess redox activity of the metal center .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.